![molecular formula C11H18N4O3 B1492686 tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate CAS No. 2097996-89-7](/img/structure/B1492686.png)
tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Overview
Description
“tert-butyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate” is a chemical compound. It is a potential precursor to biologically active natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 4-tert-butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, it was found that the use of 1.3 equivalents of 4-nitrophenyl azide gave a cleaner reaction mixture .Scientific Research Applications
Structural Characterization and Chemical Behavior
Structural Analysis through NMR Spectroscopy : The structural characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, a compound related to the one , has been extensively studied using 2D heteronuclear NMR experiments. This research provides insights into the molecular structure and potential reactivity of similar triazolyl carbamates (Aouine et al., 2016).
Crystal Structure and Hydrogen Bonding : Another study focused on carbamate derivatives, including a tert-butyl carbamate, revealing the complex interplay of strong and weak hydrogen bonds forming three-dimensional architectures. This analysis could imply similar structural intricacies for the specified tert-butyl carbamate derivative (Das et al., 2016).
Chemical Transformations and Synthetic Utility
Chemical Transformations and Reactivity : Research on halogen-containing heteroaromatic carbenes, including triazole derivatives similar to the target molecule, explores their reactivity and transformations, which could be relevant for understanding the chemical behavior of tert-butyl triazolyl carbamates (Glinyanaya et al., 2021).
Nitrone Equivalents for Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc) nitrone equivalents, demonstrating their utility as building blocks in organic synthesis. This suggests the potential of similar tert-butyl carbamate derivatives in synthetic applications (Guinchard et al., 2005).
Applications in Material Science and Catalysis
Organogel Formation and Sensory Materials : The tert-butyl moiety in carbazole derivatives has been shown to play a crucial role in gel formation and the development of fluorescent sensory materials for detecting acid vapors. This highlights the potential of tert-butyl carbamate derivatives in material science applications (Sun et al., 2015).
Catalysis and Reaction Mechanisms : Indium(III) halides have been found to be highly efficient catalysts for the N-tert-butoxycarbonylation of amines, suggesting the possible catalytic roles of related tert-butyl carbamate compounds in synthetic chemistry (Chankeshwara & Chakraborti, 2006).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used in the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s known that indole derivatives interact with multiple receptors, which makes them useful in developing new biologically active compounds .
Biochemical Pathways
The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates.
Result of Action
Indole derivatives are known to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
properties
IUPAC Name |
tert-butyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-8(12-10(17)18-11(2,3)4)5-15-6-9(7-16)13-14-15/h6-8H,5H2,1-4H3,(H,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNIPZGMMVGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)C=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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